molecular formula C15H13NS B12570712 1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine CAS No. 204203-93-0

1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine

Katalognummer: B12570712
CAS-Nummer: 204203-93-0
Molekulargewicht: 239.3 g/mol
InChI-Schlüssel: BQUKZWZEOKYPJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. It is a derivative of phenothiazine, a well-known compound with a wide range of applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a cyclopentadiene derivative with a phenothiazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve electrophilic reagents like halogens or nucleophilic reagents such as amines .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or thiols.

Wissenschaftliche Forschungsanwendungen

1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. Its unique structure and reactivity make it a valuable intermediate in organic synthesis .

In biology and medicine, derivatives of this compound have shown promise as potential therapeutic agents. They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a subject of interest for drug discovery and development .

In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique optical and electronic properties make them suitable for applications in optoelectronics and materials science .

Wirkmechanismus

The mechanism of action of 1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its interaction with calmodulin, a calcium-binding protein, has been implicated in its anticancer activity .

The compound’s ability to undergo redox reactions also plays a role in its mechanism of action. By participating in electron transfer processes, this compound can influence cellular redox balance and oxidative stress, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine can be compared with other phenothiazine derivatives, such as phenothiazine itself, chlorpromazine, and fluphenazine. While these compounds share a common phenothiazine core, their structural modifications lead to differences in their chemical properties and applications .

This compound stands out due to its unique structure, which includes additional fused rings and a secondary amine.

Eigenschaften

CAS-Nummer

204203-93-0

Molekularformel

C15H13NS

Molekulargewicht

239.3 g/mol

IUPAC-Name

1,2,3,10-tetrahydrocyclopenta[b]phenothiazine

InChI

InChI=1S/C15H13NS/c1-2-7-14-12(6-1)16-13-8-10-4-3-5-11(10)9-15(13)17-14/h1-2,6-9,16H,3-5H2

InChI-Schlüssel

BQUKZWZEOKYPJC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC3=C(C=C2C1)SC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.